molecular formula C8H7NaO3S B1603026 Benzenesulfonic acid, ethenyl-, sodium salt CAS No. 27457-28-9

Benzenesulfonic acid, ethenyl-, sodium salt

Cat. No. B1603026
Key on ui cas rn: 27457-28-9
M. Wt: 206.2 g/mol
InChI Key: XESUCHPMWXMNRV-UHFFFAOYSA-M
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Patent
US08093342B2

Procedure details

Next, 2-(2-bromoethyl)benzenesulfonic acid (10 g) was slowly added dropwise to a 1-mol/L aqueous solution of sodium hydroxide (100 mL), and the whole was stirred for 1 hour at room temperature. After that, the resultant was refluxed for 4 hours, and was then subjected to a dehydrobromination reaction, whereby sodium o-styrenesulfonate was obtained.
Name
2-(2-bromoethyl)benzenesulfonic acid
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10]([OH:13])(=[O:12])=[O:11].[OH-].[Na+:15]>>[CH2:2]=[CH:3][C:4]1[C:5]([S:10]([O-:13])(=[O:12])=[O:11])=[CH:6][CH:7]=[CH:8][CH:9]=1.[Na+:15] |f:1.2,3.4|

Inputs

Step One
Name
2-(2-bromoethyl)benzenesulfonic acid
Quantity
10 g
Type
reactant
Smiles
BrCCC1=C(C=CC=C1)S(=O)(=O)O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the whole was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After that, the resultant was refluxed for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
was then subjected to a dehydrobromination reaction

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C=CC=1C(=CC=CC1)S(=O)(=O)[O-].[Na+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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